3-[3-(4-methoxyphenyl)acryloyl]-2-methyl-4(1H)-quinolinone
Overview
Description
The compound “3-[3-(4-methoxyphenyl)acryloyl]-2-methyl-4(1H)-quinolinone” is a hybrid compound of chalcone-salicylate . It has been synthesized using a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Synthesis Analysis
The compound was synthesized using a linker mode approach under reflux condition . The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Molecular Structure Analysis
The molecular structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The coupling constants showed that both protons are in trans (E) position .Chemical Reactions Analysis
The compound was synthesized using a linker mode approach under reflux condition . The structure of the compound was established by spectroscopic analysis .Physical and Chemical Properties Analysis
The compound has a molecular formula of C10H9ClO2, an average mass of 196.630 Da, and a monoisotopic mass of 196.029114 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 317.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 53.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 162.9±3.0 cm3 .Mechanism of Action
The compound has been studied in silico using computational approaches (molecular docking and MD simulation) to explore its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
Future Directions
Based on the studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate . Further studies are needed to confirm its anticancer activity and to explore its potential therapeutic applications.
Properties
IUPAC Name |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-1H-quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-19(20(23)16-5-3-4-6-17(16)21-13)18(22)12-9-14-7-10-15(24-2)11-8-14/h3-12H,1-2H3,(H,21,23)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQGHNOKEFJUFE-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C(=O)C=CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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